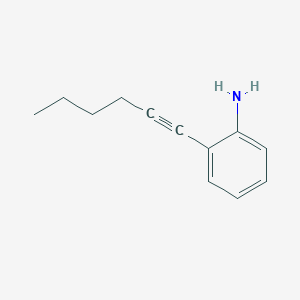

2-(Hex-1-yn-1-yl)aniline

Description

BenchChem offers high-quality 2-(Hex-1-yn-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hex-1-yn-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hex-1-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNXIDADBPPXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary & Physicochemical Profiling

2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0): A Definitive Guide to Synthesis, Mechanisms, and Heterocyclic Annulation

2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0) is a highly versatile ortho-alkynylated aniline derivative that serves as a critical building block in modern synthetic organic chemistry[1]. Featuring both a nucleophilic primary amine and a reactive internal alkyne in close spatial proximity, this molecule is uniquely primed for intramolecular annulation. It is predominantly utilized in the synthesis of 2-substituted indoles, quinolines, and quinazolinones—scaffolds that are ubiquitous in pharmaceutical development and natural product synthesis[1][2].

Physicochemical Properties

-

Chemical Formula: C₁₂H₁₅N

-

Molecular Weight: 173.25 g/mol

-

SMILES: NC1=CC=CC=C1C#CCCCC

-

Appearance: Pale yellow to amber liquid (temperature dependent)

-

Boiling Point: ~298.8 °C (Predicted)[3]

Core Synthesis: The Sonogashira Cross-Coupling

The standard and most robust method for synthesizing 2-(hex-1-yn-1-yl)aniline is the Sonogashira cross-coupling between 2-iodoaniline and 1-hexyne[4].

Mechanistic Causality & Reagent Selection

-

Substrate Choice: 2-Iodoaniline is preferred over 2-bromoaniline due to the weaker C-I bond, which accelerates the oxidative addition step of the palladium catalytic cycle, allowing the reaction to proceed at or near room temperature.

-

Precatalyst (PdCl₂(PPh₃)₂): This stable Pd(II) complex is reduced in situ by the alkyne or the amine base to form the active, coordinatively unsaturated Pd(0) species.

-

Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the unactivated terminal alkyne.

-

Solvent/Base (Triethylamine): Et₃N serves a dual purpose. It acts as the solvent and as the base required to deprotonate the alkyne-copper π-complex, driving the formation of the copper acetylide while neutralizing the hydroiodic acid (HI) byproduct.

Figure 1: Bimetallic Pd/Cu catalytic cycle for the synthesis of 2-(hex-1-yn-1-yl)aniline.

Step-by-Step Self-Validating Protocol

-

Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-iodoaniline (10.0 mmol) in anhydrous triethylamine (30 mL). Causality: Strict exclusion of oxygen is critical to prevent the copper-catalyzed oxidative homocoupling of 1-hexyne (Glaser coupling), which would consume the alkyne and depress yields.

-

Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will typically appear pale yellow.

-

Alkyne Addition: Add 1-hexyne (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

-

Reaction Monitoring (Validation Checkpoint): Stir the mixture at room temperature (or mild heating to 50°C if sluggish)[4]. Checkpoint: Within 30-60 minutes, the mixture should transition to a dark brown/black suspension, indicating the precipitation of triethylammonium iodide (Et₃N·HI) and the formation of active Pd nanoparticles. TLC (Hexane:EtOAc 4:1) should confirm the disappearance of 2-iodoaniline (R_f ~0.6) and the appearance of a new UV-active spot (R_f ~0.4).

-

Workup & Purification: Filter the suspension through a pad of Celite to remove the ammonium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NH₄Cl (to sequester and remove copper salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield 2-(hex-1-yn-1-yl)aniline as a pale yellow oil.

Downstream Annulation: Heterocyclic Scaffolds

The true value of 2-(hex-1-yn-1-yl)aniline lies in its capacity for intramolecular cyclization, driven by the proximity of the nucleophilic nitrogen to the alkyne.

Transition-Metal Catalyzed 5-endo-dig Cyclization to 2-Butyl-1H-indole

According to Baldwin's rules for ring closure, a 5-endo-dig cyclization is generally disfavored due to the geometric constraints of achieving the required orbital overlap. However, coordination of a carbophilic π-Lewis acid (such as Au(I), Au(III), or Pd(II)) to the alkyne drastically lowers the LUMO of the π-system and alters the geometry, facilitating rapid nucleophilic attack by the amine[1][2].

Figure 2: Mechanism of the metal-catalyzed 5-endo-dig cyclization to 2-butyl-1H-indole.

Protocol for Gold-Catalyzed Indole Synthesis:

-

Reaction Setup: Dissolve 2-(hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Catalysis: Add a catalytic amount of AuCl (0.05 mmol, 5 mol%). Causality: Au(I) is exceptionally carbophilic, selectively activating the alkyne without coordinating strongly to the hard amine, thereby preventing catalyst poisoning[2].

-

Validation Checkpoint: Stir at room temperature. The reaction is typically complete within 1-2 hours. TLC monitoring will show the conversion of the aniline to a highly fluorescent spot under 254 nm UV light, characteristic of the indole core.

-

Isolation: Pass the mixture through a short silica plug to remove the gold catalyst, eluting with DCM. Evaporation yields 2-butyl-1H-indole.

Synthesis of 4-Alkyl-2(1H)-quinazolinones

Beyond indoles, 2-(hex-1-yn-1-yl)aniline can be derivatized into 1-(2-(hex-1-ynyl)phenyl)urea by reaction with isocyanates. This urea intermediate can undergo a transition-metal-catalyzed 6-endo-dig cyclization to form 4-butyl-2(1H)-quinazolinones, which are privileged pharmacophores in medicinal chemistry[1][5]. This reaction is typically driven by gold or silver catalysts (e.g., silver hexafluoroantimonate) in DMF[5].

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and expected outcomes for the primary transformations involving 2-(hex-1-yn-1-yl)aniline, ensuring reproducible benchmarking for synthetic planning.

| Transformation | Starting Material | Reagents & Catalysts | Conditions | Expected Yield | Ref |

| Sonogashira Coupling | 2-Iodoaniline + 1-Hexyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | RT to 50°C, 4-8 h, Argon | 95 - 100% | [4] |

| Indole Cyclization | 2-(Hex-1-yn-1-yl)aniline | AuCl (5 mol%) or PdCl₂ (5 mol%), DCM or EtOH | RT, 1-2 h | 85 - 95% | [2] |

| Quinazolinone Synthesis | 1-(2-(Hex-1-ynyl)phenyl)urea | AgSbF₆ / Au(I) complex, DMF | RT, 1.0 h | ~96% | [5] |

References

- Sigma-Aldrich.2-(Hex-1-Yn-1-Yl)Aniline | 116491-50-0.

- LookChem.Cas 693-02-7, 1-Hexyne (Sonogashira Coupling Data).

- Beilstein Journal of Organic Chemistry.One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines.

- Chemical Communications (RSC Publishing).Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches.

- MolAid / Tetrahedron Letters.An efficient synthesis of 4-alkyl-2(1H)-quinazolinones and 4-alkyl-2-chloroquinazolines from 1-(2-alkynylphenyl)ureas.

Sources

- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]

- 3. 2-(hex-1-yn-1-yl)aniline CAS#: 116491-50-0 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-(2-(hex-1-ynyl)phenyl)urea - CAS号 1201632-34-9 - 摩熵化学 [molaid.com]

Technical Guide: Structure, Synthesis, and Properties of 2-(Hex-1-yn-1-yl)aniline

Executive Summary

2-(Hex-1-yn-1-yl)aniline (CAS: 116491-50-0) is a pivotal ortho-substituted aniline derivative serving as a high-value intermediate in heterocyclic chemistry.[1] Distinguished by the juxtaposition of a nucleophilic amino group (–NH₂) and an electrophilic internal alkyne, it acts as a "pre-organized" molecular scaffold. Its primary utility lies in its rapid conversion to 2-butylindole , a core pharmacophore found in bioactive alkaloids and synthetic therapeutics.

This guide details the structural parameters, optimized Sonogashira synthesis protocols, and the mechanistic pathways for its cyclization, designed for researchers requiring high-purity precursors for drug discovery.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of an aniline core substituted at the ortho position with a hex-1-yne moiety.[2] The proximity of the amine lone pair to the π-system of the alkyne is the defining feature that drives its reactivity.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | 2-(Hex-1-yn-1-yl)aniline | |

| CAS Number | 116491-50-0 | |

| Molecular Formula | C₁₂H₁₅N | |

| Molecular Weight | 173.26 g/mol | |

| SMILES | CCCCC#CC1=CC=CC=C1N | |

| Appearance | Pale yellow to brown oil | Oxidizes upon air exposure |

| Boiling Point | ~298 °C (Predicted) | |

| Density | 0.98 ± 0.1 g/cm³ | |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

Structural Features[1][2][4][5][6][7][9][10]

-

The Ortho Effect: The 1,2-disubstitution pattern forces the alkyne and amine into a geometry favorable for 5-endo-dig or 5-exo-dig cyclizations.

-

Conjugation: The alkyne is conjugated with the phenyl ring, evident in UV-Vis absorption shifts compared to non-conjugated alkynes.

-

Alkyl Tail: The butyl chain (from the hexynyl group) imparts lipophilicity, influencing the solubility profile and the pharmacokinetic properties of downstream indole derivatives.

Part 2: Synthesis & Production (The Sonogashira Protocol)

The most robust route to 2-(Hex-1-yn-1-yl)aniline is the Sonogashira cross-coupling of 2-iodoaniline with 1-hexyne. While 2-bromoaniline can be used, the iodide provides faster kinetics and higher yields at lower temperatures, preserving the sensitive amino group.

Reaction Scheme

Reagents: 2-Iodoaniline, 1-Hexyne, PdCl₂(PPh₃)₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).[3]

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Activation:

-

In a dry Schlenk flask, dissolve 2-iodoaniline (1.0 equiv, e.g., 2.19 g, 10 mmol) in anhydrous THF (40 mL) and Et₃N (10 mL).

-

Add PdCl₂(PPh₃)₂ (2 mol%, 140 mg) and CuI (1 mol%, 19 mg).

-

Observation: The solution typically turns dark brown/black upon catalyst addition. Stir for 5 minutes at room temperature to ensure active species formation.

-

-

Alkyne Addition:

-

Add 1-hexyne (1.2 equiv, 1.38 mL) dropwise via syringe.

-

Exotherm Warning: The reaction is mildly exothermic. If scaling up (>50 mmol), use a water bath to maintain ambient temperature.

-

-

Reaction Phase:

-

Stir at room temperature for 4–6 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 5:1).[3] The starting iodide (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc 10:1 to 5:1 gradient).

-

Yield Expectation: 85–95% (Pale yellow oil).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical transmetallation step.

Caption: Figure 1.[5] Dual catalytic cycle for the Sonogashira coupling of 2-iodoaniline and 1-hexyne.

Part 3: Reactivity & Applications (The Indole Cyclization)[13]

The defining property of 2-(Hex-1-yn-1-yl)aniline is its ability to cyclize into 2-butylindole . This transformation can be achieved through metal catalysis (Au, Pd, Cu) or base-mediated electrophilic cyclization.

Pathway: Metal-Catalyzed Hydroamination

Using a Lewis acid catalyst (e.g., AuCl₃ or PdCl₂) activates the alkyne π-system, triggering nucleophilic attack by the amine nitrogen.

-

Product: 2-Butyl-1H-indole.

-

Significance: This is a "Larock-type" intermediate step, though true Larock synthesis couples the iodide and alkyne during cyclization. Here, the pre-formed alkyne allows for milder cyclization conditions.

Cyclization Mechanism[14][15]

-

Activation: Metal coordinates to the alkyne triple bond.

-

Nucleophilic Attack: The amine lone pair attacks the internal carbon (5-endo-dig) or external carbon (5-exo-dig). For 2-alkynylanilines, 5-endo-dig is the favored pathway leading to the indole core.

-

Proton Transfer/Aromatization: Loss of a proton and metal regeneration yields the aromatic indole.

Caption: Figure 2. Mechanistic pathway for the intramolecular hydroamination yielding 2-butylindole.

Part 4: Spectroscopic Characterization

Verification of the structure relies on the distinct chemical shifts of the alkyne carbons and the disappearance of the terminal alkyne proton (if comparing to starting material).

Expected NMR Data (CDCl₃)

-

¹H NMR (400 MHz):

-

Aromatic: δ 7.25–6.60 (m, 4H, Aniline ring). Look for the doublet at ~7.25 (H-3) and the upfield signals ~6.65 (H-6, ortho to NH₂).

-

Amine: δ 4.10–4.20 (br s, 2H, NH₂). Broad singlet, D₂O exchangeable.

-

Alkyne Chain:

-

δ 2.45 (t, 2H, J = 7.0 Hz, ≡C-CH ₂-).

-

δ 1.60 (quint, 2H, -CH₂-CH ₂-).

-

δ 1.50 (m, 2H, -CH₂-CH ₂-CH₃).

-

δ 0.95 (t, 3H, -CH₃).

-

-

-

¹³C NMR (100 MHz):

-

Alkyne Carbons: Distinct peaks at ~95.0 ppm and ~78.0 ppm (internal alkyne).

-

Aromatic Carbons: ~148.0 (C-NH₂), ~132.0, ~129.0, ~117.0, ~114.0, ~109.0.

-

Alkyl Carbons: ~31.0, ~22.0, ~19.0, ~13.5.

-

IR Spectroscopy[5][14][16]

-

ν(N-H): Doublet around 3400–3300 cm⁻¹ (primary amine).

-

ν(C≡C): Weak band around 2200–2250 cm⁻¹ (internal alkyne).

Part 5: Safety and Handling

-

Hazards: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin. It may cause serious eye damage and skin sensitization.

-

Storage: Store at 2–8°C under inert gas (Argon). The amino group is prone to oxidation (darkening) over time.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[7] Journal of the American Chemical Society, 113(17), 6689-6690. Link

-

Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides. Organic Letters, 7(10), 1967-1969. Link

-

Battistini, G., Cacchi, S., & Fabrizi, G. (2003). The reaction of 2-(alkynyl)anilines with aryl iodides and aryl vinyl triflates: A new route to 2,3-disubstituted indoles. European Journal of Organic Chemistry, 2003(15), 2928-2933. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(Hex-1-yn-1-yl)aniline. Link

Sources

- 1. 2-(hex-1-yn-1-yl)aniline | 116491-50-0 [chemicalbook.com]

- 2. 116491-50-0|2-(Hex-1-yn-1-yl)aniline|BLD Pharm [bldpharm.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. diposit.ub.edu [diposit.ub.edu]

Ortho-Substituted Alkynyl Anilines: A Technical Guide to Chemical Reactivity and Indole Annulation

Executive Summary

Ortho-substituted alkynyl anilines are highly privileged pharmacophores and synthetic precursors in modern organic chemistry. Their unique structural motif—an electron-rich aniline nitrogen positioned strictly ortho to a π-electron-dense alkyne—primes them for intramolecular annulation. This reactivity is the cornerstone of de novo indole synthesis, bypassing the regiochemical limitations of traditional Fischer indolization. This whitepaper dissects the mechanistic causality, catalytic modalities, and self-validating experimental protocols governing the reactivity of ortho-alkynylanilines.

Mechanistic Foundations of Annulative Cyclization

The core reactivity of ortho-alkynylanilines is dictated by the electrophilic activation of the alkyne moiety. Transition metals (e.g., Pd, Au, Rh) act as π-Lewis acids, coordinating to the alkyne and lowering its lowest unoccupied molecular orbital (LUMO). This coordination breaks the alkyne's symmetry and induces a highly favored 5-endo-dig or 5-exo-dig intramolecular nucleophilic attack by the adjacent amine[1].

Fig 1. Mechanistic pathways of metal-catalyzed ortho-alkynylaniline cyclization.

Catalytic Modalities & Reactivity Profiles

Palladium-Catalyzed Electrophilic Cyclizations

Palladium excels in cascade cyclization/cross-coupling reactions by stabilizing the intermediate vinylpalladium species. For instance, the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with 2 under aerobic conditions provides 2,3-diaryl-N-methylindoles[2]. The causality of this specific system relies on a dual-additive approach: AgF is required to cleave the robust C–Si bond via fluoride coordination, forming a reactive pentacoordinate silicate that readily undergoes transmetalation, while Ag₂O acts as the primary oxidant to reoxidize Pd(0) back to Pd(II), ensuring continuous catalytic turnover[2]. Similarly, palladium catalyzes the direct coupling of ortho-alkynylanilines with 3 using molecular oxygen as the sole terminal oxidant, yielding 2,3-disubstituted 3-alkynylindoles[3].

Gold-Catalyzed Cascade Rearrangements

Gold(I) complexes are exceptionally soft Lewis acids, exhibiting extreme chemoselectivity for alkynes over amines. This prevents the catalyst poisoning often seen with harder metals. In the 4, a homogeneous gold catalyst induces a 3,3-sigmatropic rearrangement of an N-propargyl group into an allene[4]. This allene subsequently undergoes nucleophilic attack by the indole core, forming complex fused carbazoles with 100% atom economy[4].

Rhodium-Catalyzed Selective Cross-Coupling

Rhodium catalysts are highly sensitive to subtle electronic and steric environments. By employing a cationic Rh(COD)₂BF₄ catalyst with a bulky tBuXantPhos ligand, researchers achieved 5 between N-tosyl and N-acyl ortho-alkynylanilines[5]. The causality behind this choice is that the cationic Rh center perfectly recognizes the differential nucleophilicity imparted by the electron-withdrawing tosyl group versus the acyl group, dictating strictly which aniline acts as the nucleophile and which alkyne undergoes insertion[5].

Metal-Free Electrophilic Activation

Cyclization can also be achieved without transition metals using strong Lewis acids. For example,6 of ortho-alkynylanilines using N-thiocyanatosuccinimide[6]. Me₃SiBr activates the succinimide, releasing a highly electrophilic "SCN⁺" equivalent that triggers a cascade 5-endo-dig cyclization, forming C–SCN and C–N bonds in a single step[6].

Quantitative Substrate Scope & Yield Analysis

| Catalytic System | Substrates & Coupling Partners | Reagents / Additives | Reaction Conditions | Yield Range | Ref |

| Pd(OAc)₂ | N,N-dimethyl-o-alkynylanilines + Arylsiloxanes | Ag₂O (Oxidant), AgF (Activator) | DMF, Aerobic Oxidation | 26–88% | [2] |

| Pd(OAc)₂ | o-alkynylanilines + Terminal alkynes | O₂ (Terminal Oxidant) | Aerobic | Good–Excellent | [3] |

| Gold(I) | N-propargylanilines (Conjugated diynes) | None (100% Atom Economy) | Homogeneous | High | [4] |

| Rh(COD)₂BF₄ | N-tosyl & N-acyl o-alkynylanilines | tBuXantPhos (Ligand) | Selective Insertion | Moderate–Good | [5] |

| Me₃SiBr | o-alkynylanilines + N-thiocyanatosuccinimide | Metal-Free | Mild, Metal/Oxidant-Free | Moderate–High | [6] |

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Arylation with Arylsiloxanes

This protocol outlines the synthesis of 2,3-diaryl-N-methylindoles. The system is designed to be self-validating through visual and chromatographic checkpoints.

Step 1: Substrate Preparation & Inertion

-

Action: In an oven-dried Schlenk tube, add N,N-dimethyl-o-alkynylaniline (0.2 mmol) and the target arylsiloxane (0.4 mmol).

-

Causality: Arylsiloxanes are prone to premature hydrolysis if exposed to ambient moisture before the fluoride activator is introduced.

Step 2: Catalyst & Additive Loading

-

Action: Add Pd(OAc)₂ (5 mol%), Ag₂O (2.0 equiv), and AgF (2.0 equiv).

-

Causality: AgF provides the necessary fluoride ions to attack the silicon atom, creating a pentacoordinate silicate that is nucleophilic enough to transmetalate with the vinylpalladium intermediate[2].

Step 3: Aerobic Oxidation & Thermal Activation

-

Action: Dissolve the mixture in 2.0 mL of anhydrous DMF. Stir under an aerobic atmosphere (open to air or O₂ balloon) at 100 °C for 12 hours.

-

Self-Validation Checkpoint: The mixture will initially appear as a pale suspension. As the reaction progresses, the formation of a dark brown/black precipitate (Pd black and reduced Ag(0)) validates that the catalytic cycle is turning over and reductive elimination has occurred.

Step 4: Quenching & Purification

-

Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal aggregates. Purify via silica gel chromatography.

Fig 2. Self-validating workflow for Pd-catalyzed electrophilic cyclization.

Protocol B: Rh-Catalyzed Selective Cross-Coupling

Step 1: Differential N-Substitution

-

Action: Synthesize two distinct substrates: an N-tosyl o-alkynylaniline and an N-acyl o-alkynylaniline.

-

Causality: The Rh(COD)₂BF₄ catalyst combined with tBuXantPhos specifically recognizes the steric and electronic differences between the tosyl and acyl groups, dictating chemoselectivity[5].

Step 2: Catalytic Cross-Coupling

-

Action: Combine both substrates with Rh(COD)₂BF₄ (10 mol%) and tBuXantPhos (10 mol%) in a suitable solvent under inert atmosphere.

-

Self-Validation Checkpoint: Monitor via TLC. The N-tosyl aniline spot should deplete significantly faster than the N-acyl aniline spot, validating the catalyst's chemoselective recognition of the tosyl group's electronic environment.

References

- Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles. PubMed.

- Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. RSC Publishing.

- Synthesis of Fused Carbazoles by Gold-Catalyzed Tricyclization of Conjugated Diynes via Rearrangement of an N-Propargyl Group. Organic Letters - ACS Publications.

- Rhodium-Catalyzed Selective Nucleophilic Cyclization/Cross-Coupling of Two ortho-Alkynylanilines Bearing Differential N-Substituents. Organic Letters - ACS Publications.

- Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed coupling of ortho-alkynylanilines with terminal alkynes under aerobic conditions: efficient synthesis of 2,3-disubstituted 3-alkynylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Me3SiBr-promoted cascade electrophilic thiocyanation/cyclization of ortho-alkynylanilines to synthesize indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(Hex-1-yn-1-yl)aniline

Executive Summary

In modern synthetic organic chemistry and drug development, bifunctional building blocks are the cornerstone of efficient molecular assembly. 2-(Hex-1-yn-1-yl)aniline is a highly versatile ortho-alkynylaniline derivative that serves as a privileged precursor for the construction of complex nitrogen-containing heterocycles and axially chiral scaffolds. By leveraging the proximity of a nucleophilic primary amine to an electrophilically activatable alkyne, this molecule enables rapid access to functionalized indole cores and rotationally stable atropisomers.

As a Senior Application Scientist, I have designed this guide to bridge the gap between fundamental physicochemical data and advanced synthetic applications, providing drug development professionals with field-proven, self-validating protocols.

Physicochemical and Structural Profiling

Understanding the fundamental parameters of 2-(hex-1-yn-1-yl)aniline is critical for calculating reaction stoichiometry, predicting solubility, and optimizing chromatographic separations. The hex-1-ynyl substituent (a 6-carbon alkyne chain) imparts significant lipophilicity to the aniline core, which is highly advantageous for tuning the LogP of downstream pharmaceutical candidates.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Reference |

| Chemical Name | 2-(Hex-1-yn-1-yl)aniline | [1] |

| CAS Registry Number | 116491-50-0 | [1], |

| Molecular Formula | C12H15N | [2] |

| Molecular Weight | 173.26 g/mol | [2], |

| Exact Mass | 173.1204 g/mol | [2] |

| Structural Class | ortho-Alkynylaniline | [3] |

Mechanistic Utility: The ortho-Alkynylaniline Paradigm

The synthetic value of 2-(hex-1-yn-1-yl)aniline lies in its dual reactivity. The carbon-carbon triple bond is electron-rich, yet it can be highly polarized via coordination with π-acidic transition metals (such as Au, Pd, or Cu)[4],[3].

Causality of Metal Selection: Hard Lewis acids often coordinate irreversibly to the primary amine, poisoning the catalyst. In contrast, soft Lewis acids like Gold(I) or Gold(III) selectively coordinate to the soft π-system of the alkyne. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly susceptible to an intramolecular 5-endo-dig nucleophilic attack by the adjacent amine lone pair[3]. The resulting vinyl-metal intermediate undergoes rapid proto-demetalation to yield a 2-butylindole derivative—a highly sought-after lipophilic scaffold in medicinal chemistry.

Catalytic cycle for transition-metal-mediated cyclization of 2-(hex-1-yn-1-yl)aniline.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression.

Protocol A: Gold-Catalyzed Annulation to 2-Butylindole

This procedure outlines the one-pot synthesis of 2-butylindole, utilizing the carbophilic nature of gold to drive the annulation[3].

-

Catalyst Activation: In an oven-dried Schlenk flask under N2, dissolve 5.0 mol% of AuCl3 and 5.0 mol% of AgOTf in anhydrous toluene (0.1 M). Rationale: AgOTf acts as a halide scavenger, precipitating AgCl to generate the highly active, cationic Au(I) species necessary for alkyne activation.

-

Substrate Addition: Add 1.0 equivalent of 2-(hex-1-yn-1-yl)aniline dropwise. Stir the mixture at 80 °C.

-

Reaction Monitoring (Self-Validation): Monitor via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexane eluent. The reaction is deemed complete when the UV-active starting material spot completely disappears (typically 12 hours).

-

Quench and Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3. Extract three times with ethyl acetate (EtOAc). Rationale: The basic quench neutralizes any trace acid, preventing degradation of the electron-rich indole product.

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient: 100% Hexane to 5% EtOAc/Hexane) to isolate the pure 2-butylindole.

Protocol B: Atroposelective N-Allylation via Palladium Catalysis

2-(Hex-1-yn-1-yl)aniline derivatives are exceptional precursors for synthesizing N-C axially chiral sulfonamides via Tsuji-Trost allylation[5].

-

Reagent Assembly: In a dry vial, combine the sulfonamide derivative of 2-(hex-1-yn-1-yl)aniline (1.0 eq), allyl acetate (1.5 eq), Pd2(dba)3 (2.5 mol%), and the chiral (S,S)-Trost ligand (5.0 mol%) in anhydrous dichloromethane.

-

Allylation Reaction: Stir the mixture at 0 °C, slowly warming to room temperature over 24–26 hours. Rationale: The bulky hexynyl substituent acts as a steric wall. As the Pd-π-allyl complex approaches, the alkyne restricts rotation around the newly formed C-N bond, locking the molecule into a stable atropisomeric state[5].

-

Workup: Terminate the reaction by adding water. Extract with EtOAc and wash the organic layer with brine. Rationale: Brine displaces coordinated water from the organic phase, shifting the equilibrium to ensure quantitative recovery of the lipophilic chiral product.

-

Validation: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Experimental workflow for Pd-catalyzed enantioselective N-allylation protocol.

Comparative Catalyst Efficiency

To assist in process chemistry optimization, the following table aggregates the quantitative performance data of various catalyst systems utilized for the cyclization of ortho-alkynylanilines into indoles.

Table 2: Catalyst Optimization Data for Indole Annulation

| Catalyst System | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Mechanism | Ref |

| AuCl3 / AgOTf | 5.0 | Toluene | 80 | 12 | >85 | π-Activation (5-endo-dig) | [3] |

| Cu(BF4)2·xH2O | 10.0 | DCE | 60 | 16 | 82 | Aminocupration | [4] |

| I2 (Molecular Iodine) | 20.0 | CH2Cl2 | RT | 8 | 75 | Iodocyclization | [6] |

Conclusion

2-(Hex-1-yn-1-yl)aniline is far more than a simple aromatic amine; it is a highly engineered synthetic module. Whether deployed for the rapid construction of lipophilic 2-butylindole derivatives via gold catalysis or utilized as a steric anchor to induce N-C axial chirality via palladium-catalyzed allylation, its unique physicochemical profile makes it indispensable for modern drug discovery campaigns.

References

-

SpectraBase - 2-(Hex-1-yn-1-yl)aniline Source: John Wiley & Sons, Inc. URL:[Link]

-

Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation Source: MDPI (Molecules 2022, 27(22), 7819) URL:[Link]

-

C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

-

Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence Source: The Royal Society of Chemistry URL:[Link]

-

One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines Source: Beilstein Journal of Organic Chemistry (2011, 7, 65) URL:[Link]

Sources

- 1. 2-(hex-1-yn-1-yl)aniline | 116491-50-0 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Core Differences Between 2-(Hex-1-yn-1-yl)aniline and 2-Ethynylaniline

Abstract

In the landscape of organic synthesis and medicinal chemistry, 2-alkynylanilines serve as exceptionally versatile building blocks for the construction of nitrogen-containing heterocycles, which form the core of numerous pharmaceutical agents and functional materials. This guide provides a detailed comparative analysis of two key representatives of this class: 2-(Hex-1-yn-1-yl)aniline and 2-ethynylaniline. While structurally similar, the fundamental distinction between the internal alkyne of the former and the terminal alkyne of the latter imparts profoundly different reactivity profiles and dictates their respective synthetic applications. This document delves into their structural, physicochemical, and spectroscopic differences, explores their distinct synthetic pathways and chemical reactivity, and provides field-proven experimental protocols. The objective is to equip researchers with the expert insights required to strategically select the appropriate building block for their specific synthetic targets, particularly in the realm of drug development.

Foundational Analysis: The Structural Dichotomy

At first glance, both molecules share a common 2-aminophenyl (aniline) scaffold. The critical point of divergence lies in the substitution pattern of the carbon-carbon triple bond.

-

2-Ethynylaniline is a terminal alkyne , characterized by the presence of a hydrogen atom directly bonded to an sp-hybridized carbon atom (C≡C-H).[1][2] This terminal proton is weakly acidic, a feature that is the cornerstone of its unique reactivity.[2][3]

-

2-(Hex-1-yn-1-yl)aniline is an internal alkyne , where the triple bond is positioned within the carbon chain, flanked by the aniline ring on one side and a butyl group on the other.[1] It lacks the acidic terminal proton, and its reactivity is therefore dominated by the π-bonds of the alkyne.[3]

This seemingly subtle structural difference is the primary determinant of their distinct chemical behaviors and synthetic utility.

Caption: Comparative molecular structures.

Comparative Physicochemical and Spectroscopic Properties

The difference in the alkyne substituent directly impacts the physical and spectroscopic properties of these molecules.

Physicochemical Data

The addition of the butyl group significantly increases the molecular weight and alters the physical properties of 2-(Hex-1-yn-1-yl)aniline compared to its terminal analogue.

| Property | 2-Ethynylaniline | 2-(Hex-1-yn-1-yl)aniline |

| Molecular Formula | C₈H₇N[4][5] | C₁₂H₁₅N[6] |

| Molecular Weight | 117.15 g/mol [4][7][8] | 173.26 g/mol |

| CAS Number | 52670-38-9[4][5] | 116491-50-0[9] |

| Appearance | Colorless to light yellow/orange liquid[5][10] | No data available, expected to be an oil or low-melting solid |

| Boiling Point | 229-230 °C[11] | Not reported |

| Density | 1.030 g/mL at 25 °C[11] | Not reported |

| Refractive Index (n20/D) | 1.6200[11] | Not reported |

Differentiating Spectroscopic Signatures

Spectroscopic analysis provides a clear and definitive method for distinguishing between these two compounds.

-

¹H NMR Spectroscopy: The most telling difference is the presence of a singlet or doublet (depending on coupling to the aromatic protons) in the alkyne region (δ ≈ 3.0-3.5 ppm) for the terminal proton of 2-ethynylaniline . This signal is unequivocally absent in the spectrum of 2-(Hex-1-yn-1-yl)aniline . The latter will instead display characteristic signals for the butyl chain, including a triplet for the terminal methyl group.

-

¹³C NMR Spectroscopy: The chemical shifts of the sp-hybridized carbons will differ. In 2-ethynylaniline , the terminal C-H carbon will appear at a distinct upfield position compared to the substituted sp-carbon. Both sp-carbons in 2-(Hex-1-yn-1-yl)aniline will be in the typical range for internal alkynes.

-

Infrared (IR) Spectroscopy: 2-Ethynylaniline exhibits two characteristic bands that are absent in its internal counterpart: a sharp, strong C-H stretch at approximately 3300 cm⁻¹ and a C≡C stretch around 2100-2140 cm⁻¹. While 2-(Hex-1-yn-1-yl)aniline also has a C≡C stretch, it is typically found at a slightly higher frequency (2200-2260 cm⁻¹) and is often weaker in intensity due to the symmetry of the internal alkyne.

Synthesis and Comparative Reactivity

The synthetic routes to both molecules often rely on the same core reaction, the Sonogashira coupling, yet their subsequent reactivity profiles diverge completely.

Convergent Synthesis via Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the premier method for synthesizing both target molecules.[12][13] The key is the choice of the terminal alkyne coupling partner.

-

Synthesis of 2-Ethynylaniline: Typically involves coupling a 2-haloaniline (e.g., 2-iodoaniline) with an acetylene surrogate like trimethylsilylacetylene (TMSA). The TMS protecting group is then removed under basic conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.

-

Synthesis of 2-(Hex-1-yn-1-yl)aniline: Achieved through the direct coupling of a 2-haloaniline with 1-hexyne.

Sources

- 1. Understanding Internal and Terminal Alkynes: A Catalytic Perspective - Oreate AI Blog [oreateai.com]

- 2. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Ethynylaniline | C8H7N | CID 4153905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 52670-38-9: 2-Ethynylaniline | CymitQuimica [cymitquimica.com]

- 6. 116491-50-0|2-(Hex-1-yn-1-yl)aniline|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Ethynylaniline | CAS 52670-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-(hex-1-yn-1-yl)aniline | 116491-50-0 [chemicalbook.com]

- 10. 2-Ethynylaniline - Safety Data Sheet [chemicalbook.com]

- 11. 2-Ethynylaniline | 52670-38-9 [chemicalbook.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

The Synthetic Versatility of 2-(Hex-1-yn-1-yl)aniline: A Gateway to Privileged Heterocyclic Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hex-1-yn-1-yl)aniline, a member of the 2-alkynylaniline family, has emerged as a cornerstone building block in modern organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group positioned ortho to an electrophilically activatable alkyne, provides a powerful platform for the construction of a diverse array of nitrogen-containing heterocycles. This guide delves into the core synthetic applications of 2-(Hex-1-yn-1-yl)aniline, with a primary focus on the synthesis of indoles and quinolines—scaffolds of immense importance in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the causality behind experimental design, empowering researchers to leverage this versatile substrate in their own synthetic endeavors.

Introduction: The Strategic Importance of the 2-Alkynylaniline Motif

The indole and quinoline ring systems are considered "privileged scaffolds" in drug discovery, appearing in a vast number of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The development of efficient and modular strategies for the synthesis of these heterocycles is therefore a central theme in contemporary organic chemistry. 2-Alkynylanilines, readily accessible through Sonogashira cross-coupling of 2-haloanilines with terminal alkynes, have proven to be exceptionally valuable precursors for this purpose.[5] The inherent reactivity of the alkyne and aniline functionalities allows for a variety of intramolecular cyclization reactions, offering a direct and atom-economical route to complex heterocyclic frameworks.[5][6]

This guide will focus on 2-(Hex-1-yn-1-yl)aniline as a representative and synthetically useful example of this class of compounds. The n-butyl group on the alkyne provides a non-interfering, lipophilic substituent that is relevant in many drug discovery programs.

Synthesis of Indole Derivatives: A 5-exo-dig Cyclization Strategy

The most prominent application of 2-(Hex-1-yn-1-yl)aniline is its conversion to 2-butylindole derivatives. This transformation typically proceeds via a 5-exo-dig cyclization pathway, where the aniline nitrogen attacks the internal carbon of the alkyne. This process can be promoted by a variety of catalysts, with transition metals, particularly gold and palladium, being the most extensively studied.

Gold-Catalyzed Indole Synthesis

Gold catalysts, particularly Au(I) and Au(III) species, have a high affinity for alkynes, activating them towards nucleophilic attack. This has led to the development of exceptionally mild and efficient methods for indole synthesis.[7][8]

Mechanism of Gold-Catalyzed Cyclization: The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The aniline nitrogen then attacks the activated alkyne in an intramolecular fashion to form a vinyl-gold intermediate. Protonolysis of the carbon-gold bond regenerates the catalyst and yields the indole product.

Caption: Gold-catalyzed 5-exo-dig cyclization of 2-(Hex-1-yn-1-yl)aniline to 2-butylindole.

Experimental Protocol: Gold(III)-Catalyzed Synthesis of 2-Butylindole [8]

-

To a solution of 2-(Hex-1-yn-1-yl)aniline (1 mmol) in ethanol (5 mL) at room temperature, add a solution of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (0.01 mmol, 1 mol%) in ethanol (1 mL).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-butylindole.

Causality Behind Experimental Choices:

-

Catalyst: Gold(III) salts are effective π-acid catalysts that readily activate the alkyne. The low catalyst loading (1 mol%) highlights the efficiency of this system.[7]

-

Solvent: Ethanol is a green and effective solvent for this transformation, and in some cases, mixtures with water can be used.[8]

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and making the protocol highly practical.[8]

Palladium-Catalyzed Indole Synthesis and Functionalization

Palladium catalysis offers a rich platform for not only indole formation but also for the simultaneous introduction of functional groups at the C3 position. These "domino" or "cascade" reactions are highly valuable for rapidly building molecular complexity.[9][10][11][12]

Mechanism of Palladium-Catalyzed Cyclization/Functionalization: The reaction is initiated by the oxidative addition of a palladium(0) species to a coupling partner (e.g., an aryl halide or vinyl triflate). The resulting organopalladium(II) species undergoes migratory insertion with the alkyne of 2-(Hex-1-yn-1-yl)aniline. Subsequent intramolecular attack of the aniline nitrogen on the alkyne forms a five-membered ring. Reductive elimination then furnishes the functionalized indole and regenerates the palladium(0) catalyst.

Caption: Palladium-catalyzed synthesis of 2,3-disubstituted indoles.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Butyl-3-arylindoles [12]

-

To an oven-dried Schlenk tube, add 2-(Hex-1-yn-1-yl)aniline (1 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 mmol, 10 mol%), and potassium carbonate (2 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dimethylformamide (DMF) (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle. The ligand stabilizes the palladium species and modulates its reactivity.

-

Base: The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to air. An inert atmosphere prevents their oxidation and deactivation.

| Reaction Type | Catalyst | Key Features | Typical Products |

| Gold-Catalyzed Cyclization | NaAuCl₄·2H₂O, AuCl, AuCl₃ | Mild conditions, high yields, functional group tolerance.[7][8] | 2-Substituted indoles, 3-haloindoles.[7] |

| Palladium-Catalyzed Cyclization/Functionalization | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Domino reactions, C-C and C-N bond formation.[9][10] | 2,3-Disubstituted indoles, 3-allylated indoles.[10][11] |

Synthesis of Quinolines: A 6-endo-dig Cyclization Pathway

While 5-exo-dig cyclizations are common for indole synthesis, 2-(Hex-1-yn-1-yl)aniline can also undergo 6-endo-dig cyclization to furnish quinoline derivatives. This transformation is typically promoted by electrophilic reagents.[13][14]

Mechanism of Electrophilic Cyclization: The reaction is initiated by the activation of the alkyne by an electrophile (E⁺), such as I⁺ (from I₂ or ICl). This forms a cyclic intermediate (e.g., an iodonium ion). The electron-rich aniline ring then acts as a nucleophile, attacking the activated alkyne in a 6-endo-dig fashion. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.[14]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 2-(Hex-1-yn-1-yl)aniline in Organic Solvents

Introduction: The Synthetic Versatility and Physicochemical Importance of a Key Building Block

2-(Hex-1-yn-1-yl)aniline stands as a pivotal precursor in the synthesis of a diverse array of nitrogen-containing heterocycles, such as indoles and quinolines, which are foundational scaffolds in numerous pharmaceutical agents and functional materials.[1][2][3] The efficiency of synthetic routes employing this aniline derivative, including reaction kinetics, purification, and formulation, is intrinsically linked to its solubility in organic solvents. An in-depth understanding of its solubility profile is, therefore, not merely an academic exercise but a critical parameter for process optimization, scale-up, and the successful development of novel chemical entities.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(Hex-1-yn-1-yl)aniline. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide empowers the user with the foundational knowledge and practical methodologies to establish a robust solubility profile. We will delve into the molecular characteristics governing its solubility, explore predictive theoretical models, and provide detailed, field-proven experimental protocols.

Part 1: Physicochemical Drivers of Solubility: A Molecular-Level Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at its core, is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The molecular structure of 2-(Hex-1-yn-1-yl)aniline possesses distinct regions that dictate its interaction with its environment:

-

The Aniline Moiety: This aromatic amine component introduces a degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom and the N-H bonds can participate in hydrogen bonding, both as an acceptor and a donor. The benzene ring itself is capable of π-π stacking interactions.

-

The Hex-1-ynyl Substituent: This linear six-carbon alkyne chain is predominantly non-polar and contributes significant van der Waals forces. This lipophilic character will favor solubility in non-polar or weakly polar solvents.

The interplay between the polar aniline head and the non-polar alkyne tail results in a molecule with a balanced, amphiphilic character. Consequently, it is expected to exhibit solubility across a range of organic solvents, with the degree of solubility being a function of the solvent's own polarity and hydrogen bonding capacity.

Part 2: Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide powerful predictive insights and a deeper understanding of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

The HSP for a solute can be determined experimentally by assessing its solubility in a range of solvents with known HSPs. Alternatively, group contribution methods can provide reasonable estimations.[8]

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and accurate method for predicting thermodynamic properties, including solubility, from first principles.[9][10] This quantum chemistry-based model calculates the chemical potential of a solute in a solvent by considering the interactions of the molecular surfaces.[11] It has the advantage of not requiring experimental data for parametrization, making it a truly predictive tool.[12] Hybrid approaches that combine COSMO-RS with machine learning are emerging as state-of-the-art for highly accurate solubility predictions.[13]

Part 3: Experimental Determination of Solubility: Protocols and Best Practices

Accurate experimental measurement of solubility is crucial for validating theoretical models and for practical applications in process development.

Protocol 1: Isothermal Saturation (Shake-Flask) Method

This is the gold-standard method for determining equilibrium solubility.[14] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of 2-(Hex-1-yn-1-yl)aniline to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostated shaker or on a stirring plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Vigorous agitation is necessary to maximize the surface area of contact between the solute and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the same constant temperature until the excess, undissolved solute has fully sedimented or separated. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a pipette. It is critical not to disturb the undissolved solute. A syringe filter (e.g., 0.45 µm PTFE) should be used to ensure no solid particulates are transferred.

-

Quantification: Determine the concentration of 2-(Hex-1-yn-1-yl)aniline in the sampled aliquot. Two common methods are:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution under reduced pressure or in a fume hood. The mass of the remaining residue corresponds to the dissolved solute.[4]

-

UV-Vis Spectrophotometry: If the compound has a chromophore (which 2-(Hex-1-yn-1-yl)aniline does), prepare a calibration curve of absorbance versus concentration at its λmax. Dilute the sampled aliquot to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.[4]

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.[15]

Methodology:

-

Sample Preparation: Prepare a saturated solution of 2-(Hex-1-yn-1-yl)aniline in the deuterated solvent of interest directly in an NMR tube. Ensure excess solid is present.

-

Internal Standard: Add a known amount of an inert, soluble internal standard with a resonance peak that does not overlap with the analyte's peaks.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Calculation: The solubility is determined by comparing the integrated area of a characteristic peak of 2-(Hex-1-yn-1-yl)aniline to the integrated area of the internal standard's peak.

Part 4: Predicted Solubility Profile of 2-(Hex-1-yn-1-yl)aniline

Based on the molecular structure and the principles of intermolecular forces, the following table provides a predicted qualitative solubility profile. This should be used as a preliminary guide for solvent selection, pending experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The long hexynyl chain provides significant non-polar character, leading to favorable van der Waals interactions with non-polar solvents.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents have dipoles that can interact with the polar aniline moiety. Their lack of strong hydrogen-bonding networks allows for easier accommodation of the solute molecule.[14] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | While these solvents can hydrogen bond with the aniline group, the energy cost of disrupting the solvent's own strong hydrogen-bonding network to accommodate the non-polar hexynyl tail may reduce overall solubility. |

| Aqueous | Water | Very Low | The molecule's significant non-polar character, contributed by both the benzene ring and the hexynyl chain, will make it poorly soluble in water, despite the presence of the amine group. |

Part 5: Applications in Research and Development

A thorough understanding of the solubility of 2-(Hex-1-yn-1-yl)aniline is paramount for its effective use in synthesis.[1] For instance, in metal-catalyzed cyclization reactions to form indoles, the choice of solvent can influence reaction rates, catalyst stability, and product yields.[16] Furthermore, during work-up and purification (e.g., crystallization or chromatography), knowledge of its solubility in various solvent systems is essential for achieving high purity and recovery.

Conclusion

While a definitive, quantitative public database for the solubility of 2-(Hex-1-yn-1-yl)aniline remains to be established, this guide provides the necessary theoretical foundation and practical experimental frameworks for its determination. By understanding the interplay of its molecular features and leveraging predictive models like Hansen Solubility Parameters and robust experimental techniques such as the isothermal saturation method, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and streamline purification processes, thereby accelerating the pace of discovery and development.

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link][17]

-

Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link][18]

-

ResearchGate. (n.d.). The synthesis of indole derivatives from 2‐alkynylanilines. Retrieved from [Link][1]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link][9]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link][15]

-

ResearchGate. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. Retrieved from [Link][19]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link][10]

-

ACS Publications. (2005, February 4). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Retrieved from [Link][3]

-

Beilstein Journal of Organic Chemistry. (2014, February 20). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Retrieved from [Link][16]

-

Process Safety and Environmental Protection. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link][12]

-

PubMed. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link][11]

-

ScienceDirect. (2016, November 15). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link][14]

-

Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link][20]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link][13]

-

Wiley Online Library. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link][5]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link][6]

-

ACS Publications. (2022, April 15). New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. Retrieved from [Link][21]

-

PubMed. (2014, June 15). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Retrieved from [Link][22]

-

National Center for Biotechnology Information. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. scm.com [scm.com]

- 11. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. approcess.com [approcess.com]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(Hex-1-yn-1-yl)aniline

This guide serves as an advanced technical dossier and safety manual for 2-(Hex-1-yn-1-yl)aniline , a critical intermediate in the synthesis of indole-based pharmacophores. It integrates Safety Data Sheet (SDS) standards with application-specific methodologies for drug discovery.

CAS No: 116491-50-0 | Formula: C₁₂H₁₅N | M.W.: 173.26 g/mol [1][2][3]

Core Safety Directive & Hazard Identification

GHS Classification (Inferred from homologous 2-alkynylanilines):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Emergency Response Protocols

| Scenario | Immediate Action Protocol |

| Skin Contact | Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Anilines can absorb transdermally; monitor for cyanosis (blue lips/nails) indicating methemoglobinemia. |

| Eye Contact | Irrigate for 15 minutes continuously, lifting eyelids. Do not use neutralizing agents. Seek ophthalmological review. |

| Inhalation | Evacuate to fresh air.[1][2][3][4][5] If breathing is labored, administer oxygen. If unconscious, place in recovery position and prepare for CPR. |

| Spill/Leak | Isolate area.[1][4][5][6] Absorb liquid with inert vermiculite or sand.[1] Do not use sawdust (fire hazard). Neutralize waste with dilute acid before disposal if permissible by local regulations. |

Chemical Profile & Stability

Physical State: Viscous yellow to brown oil (tends to darken upon oxidation).[7] Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water. Reactivity Alert:

-

Air Sensitivity: The amino group is susceptible to oxidation; store under Argon/Nitrogen atmosphere at 2–8°C.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

-

Decomposition: Thermal decomposition emits toxic NOₓ fumes and carbon oxides.

Application in Drug Development: Indole Synthesis

2-(Hex-1-yn-1-yl)aniline is a "privileged scaffold" in medicinal chemistry. Its primary utility lies in its ability to undergo metal-catalyzed cycloisomerization to form 2-butylindole , a core motif in various bioactive alkaloids and synthetic pharmaceuticals (e.g., GPCR ligands).

Mechanism of Action: Metal-Catalyzed Cyclization

The transformation involves the activation of the alkyne moiety by a soft Lewis acid (Au, Pt, Cu, or Pd), followed by nucleophilic attack by the amine nitrogen. This "5-endo-dig" cyclization is favored due to the proximity of the nucleophile to the activated

Figure 1: Mechanistic pathway for the cycloisomerization of 2-(Hex-1-yn-1-yl)aniline to 2-butylindole.

Validated Experimental Protocol

Objective: Synthesis of 2-butylindole via Copper(II)-catalyzed cyclization. Rationale: While Palladium is common, Copper(II) offers a cost-effective, aerobic alternative that avoids phosphine ligands, reducing purification complexity.

Reagents & Stoichiometry

-

Substrate: 2-(Hex-1-yn-1-yl)aniline (1.0 equiv, 173 mg, 1 mmol)

-

Catalyst: Cu(OAc)₂ (0.1 equiv, 10 mol%)

-

Solvent: DMF (Dimethylformamide) – Anhydrous (3.0 mL)

-

Temperature: 80°C

Step-by-Step Methodology

-

Preparation (Inert Atmosphere not strictly required for Cu(II), but recommended):

-

Charge a 10 mL reaction vial equipped with a magnetic stir bar with 173 mg of 2-(Hex-1-yn-1-yl)aniline .

-

Add 3.0 mL of anhydrous DMF.

-

Add 18 mg of Cu(OAc)₂.

-

-

Reaction:

-

Work-up (Critical for Purity):

-

Cool to room temperature.

-

Dilute with 15 mL Ethyl Acetate.

-

Wash 1: Water (3 x 10 mL) to remove DMF (essential to prevent streaking during chromatography).

-

Wash 2: Brine (1 x 10 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel 60).

-

Eluent: Gradient 0% → 5% EtOAc in Hexanes.

-

Yield Expectation: 85–95% (Pale yellow solid).

-

Figure 2: Operational workflow for the Cu-catalyzed synthesis of 2-butylindole.

References

-

Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[10] Copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives to indoles. Tetrahedron, 61(46), 10958-10964. [Link]

-

Beilstein Journals. (2012). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives. Beilstein Journal of Organic Chemistry. Retrieved March 1, 2026, from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. 2-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-Ethylaniline | 578-54-1 [chemicalbook.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Indole synthesis [organic-chemistry.org]

The Stability Dynamics of 2-(Hex-1-yn-1-yl)aniline: A Technical Guide for Handling, Storage, and Application

Executive Summary

2-(Hex-1-yn-1-yl)aniline is a highly versatile, bifunctional ortho-alkynylaniline used extensively in the synthesis of complex nitrogen-containing heterocycles, including functionalized indoles, quinolines, and axially chiral sulfonamides. However, the juxtaposition of an electron-rich primary amine and a terminal-substituted alkyne renders this molecule highly susceptible to environmental degradation. This whitepaper provides an in-depth analysis of the mechanistic degradation pathways of 2-(Hex-1-yn-1-yl)aniline under air and moisture, alongside field-proven, self-validating protocols for its purification and long-term storage.

Structural Profiling and Vulnerability Analysis

The chemical architecture of 2-(Hex-1-yn-1-yl)aniline drives its instability. The molecule possesses two reactive centers that are uniquely sensitive to different environmental stressors:

-

The Aniline Moiety (Air Sensitivity): Primary anilines are notoriously prone to autoxidation. The hex-1-ynyl group is mildly electron-donating via inductive effects, which increases the electron density on the aromatic ring and the amine nitrogen. Exposure to atmospheric oxygen (O₂) and light initiates radical-mediated oxidation, leading to the formation of N-oxides, azo compounds, and eventually, dark, insoluble oligomeric tars[1].

-

The Ortho-Alkynyl System (Moisture & Metal Sensitivity): Ortho-alkynylanilines are the classic precursors for transition-metal-catalyzed indole synthesis[2]. While the carbon-carbon triple bond is technically stable to neutral water, moisture acts as a critical proton-shuttle. When trace transition metals (such as Palladium or Copper, typically leftover from the compound's synthesis via Sonogashira cross-coupling[3]) are present, they act as Lewis acids. Moisture facilitates the necessary proton transfer steps, drastically lowering the activation energy for premature intramolecular hydroamination (a 5-endo-dig cyclization), converting the valuable precursor into 2-butyl-1H-indole[4].

Mechanistic Degradation Pathways

Understanding the causality behind the degradation of 2-(Hex-1-yn-1-yl)aniline is essential for preventing it. The degradation splits into two distinct pathways depending on the environmental exposure.

Fig 1: Primary degradation pathways of 2-(Hex-1-yn-1-yl)aniline under environmental stress.

-

Pathway A (Aerobic Oxidation): Oxygen diradicals abstract hydrogen from the amine, initiating a cascade that polymerizes the molecule. This is visually indicated by the compound turning from a pale yellow oil to a dark brown/black viscous liquid.

-

Pathway B (Moisture-Assisted Cyclization): Residual Cu(I) or Pd(II) coordinates to the alkyne, increasing its electrophilicity. The adjacent nucleophilic amine attacks the activated alkyne. Ambient moisture provides the protons required to resolve the organometallic intermediate, yielding the aromatized indole.

Quantitative Stability Data

To guide laboratory handling, the following table summarizes the quantitative degradation profile of 2-(Hex-1-yn-1-yl)aniline under various atmospheric and temperature conditions.

| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf Life (>95% Purity) | Primary Degradant Observed |

| Ambient (25°C) | Air | Ambient (~40-60% RH) | < 48 Hours | Oligomeric Tars, 2-Butyl-1H-indole |

| Ambient (25°C) | Argon | Anhydrous (<10 ppm) | 1 - 2 Weeks | 2-Butyl-1H-indole (Trace) |

| Refrigerated (4°C) | Air | Ambient | 1 - 2 Months | N-Oxides, Azo compounds |

| Refrigerated (4°C) | Argon | Anhydrous (<10 ppm) | 6 - 12 Months | None (Stable) |

| Cryogenic (-20°C) | Argon | Anhydrous (<10 ppm) | > 2 Years | None (Stable) |

Data extrapolated from standard handling practices for electron-rich ortho-alkynylanilines.

Experimental Workflows: Purification and Stabilization

Because 2-(Hex-1-yn-1-yl)aniline is typically synthesized via a Sonogashira coupling of 2-iodoaniline and 1-hexyne[3], crude batches are inherently contaminated with trace Pd/Cu and moisture. The following self-validating protocol ensures the compound is stabilized for long-term storage.

Fig 2: Step-by-step purification and storage workflow to ensure maximum compound stability.

Standard Operating Procedure (SOP): Anaerobic and Anhydrous Preparation

Step 1: Metal Scavenging (Causality: Removing Lewis Acids)

-

Action: Dissolve the crude 2-(Hex-1-yn-1-yl)aniline in ethyl acetate (EtOAc). Pass the solution through a short plug consisting of a bottom layer of Celite and a top layer of functionalized silica gel (e.g., QuadraSil® or standard silica).

-

Reasoning: Trace Pd and Cu act as Lewis acids that lower the activation energy for alkyne hydroamination[2]. Removing them halts room-temperature cyclization.

Step 2: Dehydration (Causality: Removing Proton Shuttles)

-

Action: Concentrate the filtrate under reduced pressure. Resuspend the resulting oil in anhydrous dichloromethane (DCM) and add activated 4Å molecular sieves. Allow to stand for 12 hours under an inert atmosphere.

-

Reasoning: Moisture facilitates the proton-transfer mechanism required for premature indole aromatization. Complete dehydration locks the molecule in its acyclic state.

Step 3: Degassing & Packaging (Causality: Preventing Autoxidation)

-

Action: Filter off the sieves, concentrate the compound, and transfer it to an amber glass vial. Subject the vial to three freeze-pump-thaw cycles on a Schlenk line, or sparge with ultra-pure Argon for 15 minutes. Seal tightly with a PTFE-lined cap and store at 4°C or -20°C.

-

Reasoning: Argon displaces O₂, preventing the autoxidation of the electron-rich aniline moiety[1]. The amber vial protects against UV-initiated radical formation.

The Self-Validating System (Quality Control)

To validate that the stabilization protocol was successful and the compound has not degraded:

-

Take a 5 mg aliquot of the stored compound and dissolve it in anhydrous CDCl₃.

-

Acquire a ¹H-NMR spectrum.

-

Validation Check: The protocol is deemed successful if the spectrum shows intact propargylic protons (a distinct triplet at ~2.4–2.5 ppm) and zero evidence of the indole C3-H proton (which would appear as a distinct singlet/doublet in the aromatic region around 6.2–6.3 ppm). If the 6.2 ppm peak is present, moisture/metal-driven cyclization has occurred, and the batch must be repurified via flash chromatography.

References

-

Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches Source: RSC Publishing URL:[Link]

-

Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles Source: PubMed Central (PMC) / NIH URL:[Link]

-

Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist Source: PubMed Central (PMC) / NIH URL:[Link]

-

Copper-catalyzed tandem reaction of 2-alkynylanilines with benzoquinones: efficient access to 3-indolylquinones Source: RSC Publishing URL:[Link]

Sources